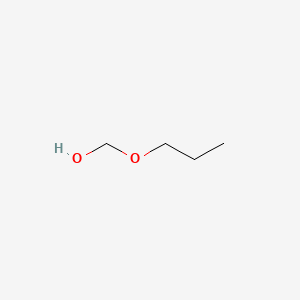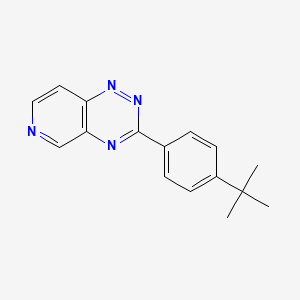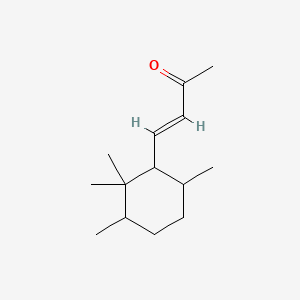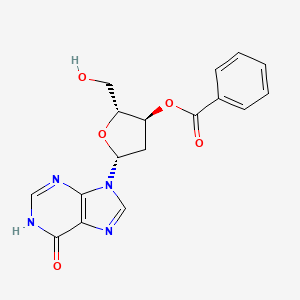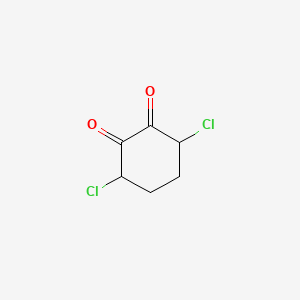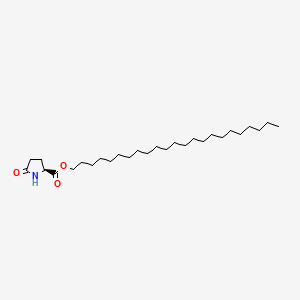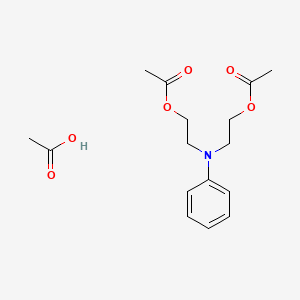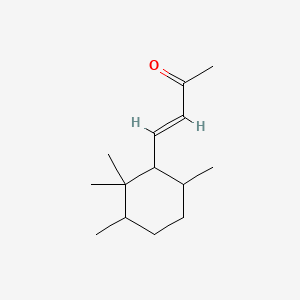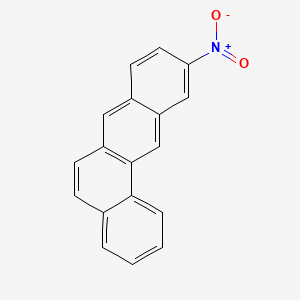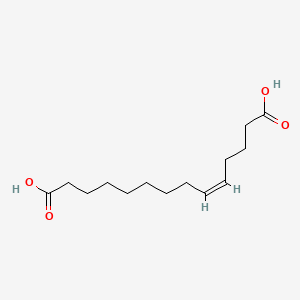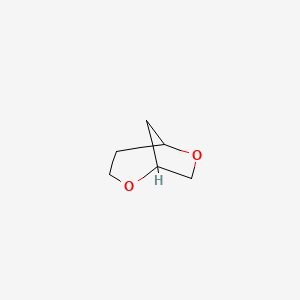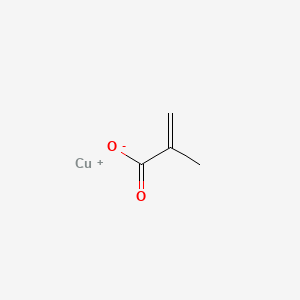
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is an organophosphate compound characterized by the presence of two 4-chloro-2,6-dimethylphenyl groups attached to a central phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate typically involves the reaction of 4-chloro-2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include:
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of corresponding alcohols.
Aplicaciones Científicas De Investigación
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation of proteins, modulation of signal transduction pathways, and alteration of cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphate
- Bis(4-bromophenyl) phosphate
Uniqueness
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity, compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple disciplines.
Propiedades
Número CAS |
113282-36-3 |
|---|---|
Fórmula molecular |
C16H17Cl2O4P |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
bis(4-chloro-2,6-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H17Cl2O4P/c1-9-5-13(17)6-10(2)15(9)21-23(19,20)22-16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3,(H,19,20) |
Clave InChI |
FPIMIZUHZOSZIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OP(=O)(O)OC2=C(C=C(C=C2C)Cl)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


